molecular formula C23H19N3O2 B4922121 N-(3-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide

N-(3-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide

Cat. No.: B4922121
M. Wt: 369.4 g/mol
InChI Key: LJHLTTAKNCOQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide is a compound that belongs to the class of phthalazine derivatives Phthalazines are bicyclic N-heterocycles known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Azelastin: An antihistamine with a phthalazine core.

    Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.

    Hydralazine: An antihypertensive agent.

Uniqueness

N-(3-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide is unique due to its specific structural features and the presence of both phthalazine and acetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-[4-(4-methylphenyl)phthalazin-1-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-10-12-17(13-11-15)22-20-8-3-4-9-21(20)23(26-25-22)28-19-7-5-6-18(14-19)24-16(2)27/h3-14H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHLTTAKNCOQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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